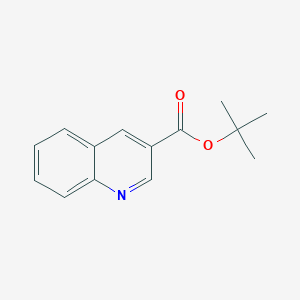

Tert-butyl quinoline-3-carboxylate

Description

Properties

Molecular Formula |

C14H15NO2 |

|---|---|

Molecular Weight |

229.27 g/mol |

IUPAC Name |

tert-butyl quinoline-3-carboxylate |

InChI |

InChI=1S/C14H15NO2/c1-14(2,3)17-13(16)11-8-10-6-4-5-7-12(10)15-9-11/h4-9H,1-3H3 |

InChI Key |

PREJZUNWGQEGSG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC2=CC=CC=C2N=C1 |

Origin of Product |

United States |

In-Depth Technical Guide: Tert-butyl quinoline-3-carboxylate in Modern Drug Discovery

Executive Summary

Tert-butyl quinoline-3-carboxylate (CAS: 403605-44-7 ) is a privileged nitrogen-containing fused heterocyclic scaffold that serves as a critical building block in modern medicinal chemistry[1][2]. Unlike simple alkyl esters, the bulky tert-butyl group provides strategic steric shielding, allowing the quinoline core to undergo harsh downstream functionalizations—such as transition-metal-catalyzed cross-couplings—without premature ester cleavage. Recently, this specific scaffold has gained immense traction in precision oncology, acting as a rigid structural anchor in the development of highly selective KRAS mutant inhibitors for non-small cell lung cancer (NSCLC)[3].

This whitepaper provides a comprehensive analysis of its physicochemical properties, optimal synthetic methodologies, mechanistic pathways, and field-proven experimental protocols designed for drug development professionals.

Physicochemical Profiling

Understanding the baseline properties of the intermediate is crucial for optimizing reaction solvents, purification strategies, and analytical monitoring.

| Property | Value | Causality / Significance |

| Chemical Name | Tert-butyl quinoline-3-carboxylate | IUPAC nomenclature standard. |

| CAS Number | 403605-44-7 | Unique registry identifier for procurement and safety[2]. |

| Molecular Formula | C14H15NO2 | Defines the mass-to-charge ratio for LC-MS monitoring[1]. |

| Molecular Weight | 229.27 g/mol | Essential for stoichiometric calculations[1]. |

| Structural Class | Fused N-Heterocycle | Provides a rigid planar geometry ideal for kinase/GTPase pocket binding[3]. |

| Protecting Group | tert-Butyl Ester | Imparts orthogonal stability; resistant to bases/nucleophiles, cleavable by TFA[3]. |

Synthetic Methodologies: Causality & Design

The classical approach to synthesizing quinolines (e.g., the Skraup synthesis) often suffers from poor regiocontrol and harsh, highly exothermic conditions. To synthesize quinoline-3-carboxylates with absolute regiochemical fidelity, the Friedländer synthesis is the gold standard[4].

However, the traditional Friedländer reaction requires 2-aminobenzaldehydes, which are notoriously unstable and prone to rapid self-condensation[5]. To circumvent this, modern synthetic routes utilize a Domino Nitro Reduction-Friedländer Heterocyclization [5][6].

-

The Causality of the Domino Approach : By starting with the highly stable 2-nitrobenzaldehyde and reducing it in situ using iron powder and acetic acid, the transient 2-aminobenzaldehyde is generated in the immediate presence of the active methylene compound (tert-butyl 3-oxopropanoate).

-

Thermodynamic Driving Force : The highly reactive amine is instantly trapped via a Knoevenagel condensation, followed by an irreversible cyclodehydration. This cascade prevents degradation, driving the thermodynamic equilibrium entirely toward the stable, aromatic quinoline system[4][5].

Mechanistic Pathway

Domino Nitro Reduction-Friedländer mechanism for quinoline-3-carboxylate synthesis.

Applications in Targeted Therapeutics (KRAS Inhibitors)

The tert-butyl quinoline-3-carboxylate scaffold is not just a passive intermediate; it is an active geometric director in rational drug design. In the development of selective inhibitors for KRAS gene mutations (such as KRAS G12C, highly prevalent in NSCLC), the quinoline core is utilized to project binding vectors directly into the Switch-II pocket of the RAS protein[3].

When the RAS protein binds to GTP, it enters an "active" state. Inhibitors built on this quinoline scaffold are designed to lock the mutant KRAS in its inactive GDP-bound state[3]. The tert-butyl ester serves a critical role during the multi-step synthesis of these complex inhibitors: it survives harsh palladium-catalyzed cross-coupling reactions (e.g., reacting with (2-fluoro-6-hydroxyphenyl)boronic acid) and is later cleanly removed via acidic solvolysis to reveal the free carboxylic acid, which is essential for target protein interaction[3].

Downstream functionalization workflow of the quinoline core in drug discovery.

Experimental Protocols

Protocol A: Domino Synthesis of Tert-butyl quinoline-3-carboxylate

This protocol is a self-validating system: the successful reduction of the nitro group and subsequent aromatization can be visually confirmed by the emergence of a strong blue/green fluorescence under 365 nm UV light on a TLC plate.

Reagents:

-

2-Nitrobenzaldehyde (1.0 mmol)

-

tert-Butyl 3-oxopropanoate (1.2 mmol)

-

Iron powder (<100 mesh, 4.0 mmol)

-

Glacial Acetic Acid (5.0 mL)

Step-by-Step Methodology:

-

Initiation: In an oven-dried round-bottom flask purged with nitrogen, dissolve 2-nitrobenzaldehyde (1.0 mmol) and tert-butyl 3-oxopropanoate (1.2 mmol) in 5 mL of glacial acetic acid[5][6]. Rationale: Acetic acid acts simultaneously as the solvent, the acid catalyst for the Knoevenagel condensation, and the proton source for the metal-mediated reduction.

-

Reduction & Trapping: Heat the stirring mixture to 95 °C. Carefully add the iron powder (4.0 mmol) in small portions to manage the exothermic hydrogen evolution[6].

-

Cyclodehydration: Maintain the reaction at 95–100 °C for 1.5 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The consumption of the UV-absorbing nitro compound and the appearance of a highly fluorescent quinoline spot indicates reaction completion[5].

-

Workup: Cool the mixture to room temperature and dilute with 15 mL of ethyl acetate. Filter the suspension through a tightly packed pad of Celite[6]. Rationale: Celite filtration is mandatory to remove colloidal iron oxides, which will otherwise cause unbreakable emulsions during aqueous extraction.

-

Purification: Wash the organic filtrate sequentially with water, saturated aqueous NaHCO3 (until gas evolution ceases), and brine. Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure product[6].

Protocol B: Downstream Suzuki-Miyaura Coupling

A standard procedure for appending pharmacophores to the quinoline core, as utilized in KRAS inhibitor synthesis[3].

Step-by-Step Methodology:

-

Degassing: To a Schlenk tube, add a halogenated derivative of tert-butyl quinoline-3-carboxylate (0.27 mmol), a functionalized boronic acid such as (2-fluoro-6-hydroxyphenyl)boronic acid (1.35 mmol), and K2CO3 (2.0 eq) in a 4:1 mixture of Dioxane/H2O[3]. Sparge the solution with argon for 15 minutes. Rationale: Rigorous deoxygenation prevents the oxidation of the electron-rich Pd(0) catalyst and minimizes boronic acid homocoupling.

-

Catalysis: Add the Palladium catalyst (e.g., a biphenyl phosphine-based Pd(II) complex, 10 mol%) under a positive stream of argon[3]. Seal the tube and heat to 90 °C for 4-6 hours.

-

Isolation: Cool to room temperature, dilute with EtOAc, and filter through a short silica plug to remove the palladium black. Concentrate and purify via reverse-phase preparative HPLC to isolate the coupled intermediate[3].

References

- 001chemical.com. "Tert-butyl quinoline-3-carboxylate - 001화학 - 001CHEMICAL".

- GuideChem. "403605-44-7 cas号403605-44-7分子式、结构式、MSDS、熔点、沸点".

- BenchChem. "Comparative analysis of different synthetic routes to 2-tert-Butylquinoline".

- MDPI. "Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines".

- Wikipedia. "Friedländer synthesis".

- Google Patents. "WO2021083167A1 - 取代的杂环并环类化合物,其制法与医药上的用途 (Substituted heterocyclic compounds, preparation methods and medical uses thereof)".

Sources

- 1. 001chemical.com [001chemical.com]

- 2. china.guidechem.com [china.guidechem.com]

- 3. WO2021083167A1 - å代çæç¯å¹¶ç¯ç±»ååç©ï¼å ¶å¶æ³ä¸å»è¯ä¸çç¨é - Google Patents [patents.google.com]

- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Serendipitous Discovery and Strategic Evolution of Quinoline-3-Carboxylates: A Technical Guide

This in-depth technical guide explores the fascinating history and scientific development of quinoline-3-carboxylates, a cornerstone of modern antibacterial therapy. From an accidental discovery to a multi-generational class of potent drugs, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of the core scaffold, its mechanism of action, and key synthetic methodologies.

The Genesis: An Unforeseen Antibacterial Agent

The story of quinoline antibacterials begins not with a targeted search, but with a serendipitous observation during the synthesis of the antimalarial drug, chloroquine, in the early 1960s.[1][2][3] Researchers George Lesher and his colleagues at Sterling Drug Inc. isolated a byproduct with unexpected antibacterial activity.[1][4] This "active impurity" was identified as nalidixic acid, a naphthyridine derivative, which is structurally related to quinolones and is considered the first of the quinolone antibiotics.[1][4]

Initially, nalidixic acid showed modest activity, primarily against Gram-negative bacteria, and was introduced in 1962 for the treatment of urinary tract infections (UTIs).[1][5][6] While its clinical use was limited due to a narrow spectrum and the rapid development of bacterial resistance, its discovery was a pivotal moment, unveiling a novel chemical scaffold with the potential for antibacterial activity.[6][7] This laid the groundwork for decades of research and development aimed at modifying the core structure to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties.[8][9]

The Rise of the Fluoroquinolones: A Tale of Chemical Refinement

The true therapeutic potential of this class of compounds was unlocked with the introduction of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position of the quinolone nucleus. This chemical modification gave rise to the fluoroquinolones, a new generation of antibiotics with significantly enhanced antibacterial activity and a broader spectrum that included Gram-positive bacteria.[1][]

Norfloxacin, patented in 1978, was the first of these "new quinolones" and marked a significant advancement in the field.[7][8] Following this breakthrough, a plethora of fluoroquinolone analogs were synthesized and introduced into clinical practice, each with incremental improvements in activity, pharmacokinetics, and safety profiles.[1][7] This evolution is often categorized into generations, as summarized in the table below.

| Generation | Key Structural Features | Representative Drugs | Spectrum of Activity | Year of Introduction (Approx.) |

| First | Basic quinolone/naphthyridone core | Nalidixic acid, Cinoxacin, Oxolinic acid | Primarily Gram-negative (e.g., Enterobacteriaceae) | 1962 |

| Second | 6-fluoro, 7-piperazinyl substituents | Ciprofloxacin, Norfloxacin, Ofloxacin | Broad-spectrum: Excellent Gram-negative, moderate Gram-positive, and some atypical coverage | Early 1980s |

| Third | Modifications to the 7-piperazinyl ring and other positions | Levofloxacin, Sparfloxacin | Enhanced activity against Gram-positive bacteria (especially Streptococcus pneumoniae) | Late 1980s - Early 1990s |

| Fourth | Modifications at C-8 and the 7-substituent | Moxifloxacin, Gemifloxacin | Broad-spectrum with improved activity against anaerobes and atypical pathogens | Late 1990s |

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone and fluoroquinolone antibiotics exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][11] These enzymes are crucial for DNA replication, repair, and recombination by managing the topological state of the bacterial chromosome.[3][]

-

DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into the bacterial DNA, a process vital for initiating DNA replication and transcription. Quinolones bind to the complex of DNA gyrase and DNA, stabilizing the transient double-stranded breaks created by the enzyme.[11] This leads to an accumulation of these cleavage complexes, which are converted into permanent DNA breaks, ultimately triggering cell death.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes after replication. Inhibition of topoisomerase IV by quinolones prevents the segregation of replicated DNA into daughter cells, leading to a lethal traffic jam on the chromosome.[11]

The dual targeting of both enzymes by later-generation fluoroquinolones is a key factor in their enhanced potency and reduced propensity for the development of resistance.[1]

Caption: Mechanism of action of quinolone antibiotics.

Synthesis of the Quinolone-3-Carboxylate Core: The Gould-Jacobs Reaction

A fundamental and versatile method for the synthesis of the 4-hydroxyquinoline-3-carboxylate core is the Gould-Jacobs reaction, first reported in 1939.[12][13][14] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[14]

The general workflow of the Gould-Jacobs reaction is as follows:

Caption: General workflow of the Gould-Jacobs reaction.

Experimental Protocol: Classical Thermal Gould-Jacobs Synthesis

This protocol outlines the classical thermal synthesis of a 4-hydroxyquinoline-3-carboxylate derivative.

Step 1: Condensation

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine the substituted aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).[14]

-

Heat the mixture to 100-130 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.[14]

-

Once the reaction is complete, remove the ethanol byproduct under reduced pressure.

Step 2: Thermal Cyclization

-

To the crude intermediate from Step 1, add a high-boiling point inert solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl).

-

Heat the mixture to approximately 250 °C to induce intramolecular cyclization. This step is typically carried out for 30-60 minutes.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the 4-hydroxy-3-carboethoxyquinoline product.

-

Collect the solid product by filtration and wash with a suitable solvent (e.g., hexane or ether) to remove the high-boiling solvent.

Step 3: Saponification (Hydrolysis)

-

Suspend the dried 4-hydroxy-3-carboethoxyquinoline in an aqueous solution of sodium hydroxide (e.g., 10% w/v).[14]

-

Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete, as monitored by TLC.[14]

-

Cool the reaction mixture and acidify with a concentrated acid (e.g., hydrochloric acid) to precipitate the quinoline-3-carboxylic acid.[14]

-

Collect the solid by filtration, wash with cold water, and dry.

Step 4: Decarboxylation

-

Place the dried quinoline-3-carboxylic acid in a suitable flask.

-

Heat the solid above its melting point until the evolution of carbon dioxide ceases.

-

The resulting product is the 4-hydroxyquinoline.

Note: Modern variations of the Gould-Jacobs reaction utilize microwave irradiation to significantly reduce reaction times and improve yields.[14][15]

Conclusion and Future Perspectives

The journey of quinoline-3-carboxylates from a laboratory curiosity to a major class of antibacterial agents is a testament to the power of medicinal chemistry. The continuous refinement of the core structure has led to the development of drugs with enhanced efficacy, a broader spectrum of activity, and improved safety profiles. However, the emergence of bacterial resistance remains a significant challenge, necessitating the ongoing search for new derivatives and novel mechanisms of action. Future research in this area will likely focus on overcoming resistance, further optimizing pharmacokinetic and pharmacodynamic properties, and exploring the potential of the quinoline scaffold in other therapeutic areas, such as anticancer and antiviral agents.

References

-

Quinolone antibiotic - Wikipedia. (n.d.). Retrieved March 10, 2026, from [Link]

- Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15.

- Vila, J., & Martinez-Puchol, S. (2017). Mechanism of action of and resistance to quinolones. Enfermedades Infecciosas y Microbiología Clínica, 35(6), 379–385.

- Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559.

-

Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved March 10, 2026, from [Link]

-

Gould-Jacobs reaction - wikidoc. (2012, August 9). Retrieved March 10, 2026, from [Link]

- Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13–20.

- [The history of the development and changes of quinolone antibacterial agents]. (2012). Yakushigaku Zasshi, 47(1), 49–58.

- Bisacchi, G. S. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry, 58(10), 4096–4110.

- Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction.

- Bisacchi, G. S. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry, 58(10), 4096–4110.

-

Nalidixic acid - Wikipedia. (n.d.). Retrieved March 10, 2026, from [Link]

- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025, November 13). Molecules, 20(11), 20498–20507.

-

Taylor & Francis. (n.d.). Nalidixic acid – Knowledge and References. Retrieved March 10, 2026, from [Link]

- Tillotson, G. S. (2005). Quinolones: Past, Present, and Future. Clinical Infectious Diseases, 41(Supplement_2), S113–S119.

- Sharma, P. C., & Jain, S. (2010). Quinolones: Chemistry and its Therapeutic Activities. International Journal of Drug Development and Research, 2(3), 519-532.

- A Greener Approach for Synthesis of Quinoline-3-carboxylate Building Block and their Biological Screening. (2020). Asian Journal of Organic & Medicinal Chemistry, 5(3), 203-209.

- Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. The Journal of antimicrobial chemotherapy, 51 Suppl 1, 13–20.

Sources

- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Nalidixic acid - Wikipedia [en.wikipedia.org]

- 5. microbiologyresearch.org [microbiologyresearch.org]

- 6. scispace.com [scispace.com]

- 7. [The history of the development and changes of quinolone antibacterial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rjptonline.org [rjptonline.org]

- 9. The quinolones: decades of development and use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 13. Gould-Jacobs reaction - wikidoc [wikidoc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

The Strategic Role of the Tert-Butyl Group in the Design and Development of Quinoline-3-Carboxylate-Based Therapeutics: A Technical Guide

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] When functionalized with a carboxylate group at the 3-position, this scaffold gains a critical interaction point for various biological targets, leading to applications in oncology and infectious diseases.[1][3] The strategic incorporation of substituents is paramount in tuning the pharmacological profile of these molecules. Among the vast arsenal of chemical motifs available to drug designers, the tert-butyl group stands out for its profound and predictable influence on molecular properties.[4][5] This technical guide provides an in-depth analysis of the multifaceted role of the tert-butyl group in the context of quinoline-3-carboxylate derivatives. We will explore how its unique steric and electronic properties are leveraged to modulate physicochemical characteristics, enhance metabolic stability, and improve receptor binding affinity and selectivity, thereby offering a powerful tool for the optimization of drug candidates.

Introduction: The Quinoline-3-Carboxylate Scaffold and the Tert-Butyl Tuning Element

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry, lauded for its diverse pharmacological activities.[2] The electronic properties of this bicyclic aromatic system and its ability to engage in various intermolecular interactions make it an ideal starting point for drug discovery. The addition of a carboxylate group at the 3-position introduces a key hydrogen bond acceptor and potential for ionic interactions, further enhancing its utility as a pharmacophore.[6][7]

However, an unadorned scaffold rarely possesses the ideal balance of properties required for a successful drug. Fine-tuning is achieved through strategic substitution. The tert-butyl group, -C(CH₃)₃, is a quintessential sterically demanding substituent used to deliberately alter a molecule's behavior.[4][8] Its primary contributions—steric hindrance, conformational restriction, and lipophilicity—are not merely incremental adjustments but can fundamentally transform a molecule's absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with biological targets.[5][9] This guide will dissect these contributions within the specific framework of quinoline-3-carboxylates.

The Physicochemical Impact of the Tert-Butyl Group

The introduction of a tert-butyl group onto the quinoline-3-carboxylate core instigates significant changes in the molecule's fundamental physical and chemical properties.

Steric Hindrance and Molecular Conformation

The most defining characteristic of the tert-butyl group is its sheer bulk.[4][10] This steric demand creates a large, conformationally rigid domain that can be exploited in several ways:

-

Steric Shielding: The group can act as a "steric shield," physically obstructing the approach of enzymes or reagents to nearby functional groups.[5][9] In the context of a quinoline-3-carboxylate, a tert-butyl group at an adjacent position (e.g., C-4 or C-6) can protect the quinoline ring or the carboxylate ester/amide linkage from enzymatic degradation.

-

Conformational Locking: The tert-butyl group possesses a very high conformational energy (A-value), meaning it strongly resists occupying sterically crowded positions.[4] This property can be used to "lock" a flexible molecule into a specific, bioactive conformation, which can enhance its binding affinity to a target receptor by reducing the entropic penalty of binding.[4][9]

Caption: Steric shielding effect of the tert-butyl group.

Lipophilicity and Solubility

The tert-butyl group is non-polar and hydrophobic. Its addition to a molecule invariably increases lipophilicity, a critical parameter in drug design that influences permeability, solubility, and plasma protein binding.[11] This relationship is quantified by the partition coefficient (LogP).

| Compound | Substituent | Calculated LogP | Comment |

| Quinoline-3-carboxylic acid | None | ~2.1 (Predicted) | Baseline lipophilicity. |

| 6-tert-Butylquinoline-3-carboxylic acid | 6-tert-Butyl | 3.23[12] | Significant increase in lipophilicity. |

This enhanced lipophilicity can improve a drug's ability to cross cellular membranes, potentially boosting oral bioavailability.[5] However, this is a delicate balance; excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[13]

Modulation of Pharmacokinetic (ADME) Properties

The true power of the tert-butyl group in drug design lies in its ability to predictably modify a molecule's ADME profile.

Enhancing Metabolic Stability

A primary challenge in drug development is preventing rapid metabolic degradation, often mediated by Cytochrome P450 (CYP) enzymes.[14] The steric bulk of the tert-butyl group is a well-established strategy to enhance metabolic stability.[4][5] By positioning it near a known metabolic "soft spot" on the quinoline-3-carboxylate scaffold, chemists can shield the site from CYP-mediated oxidation, thereby extending the drug's half-life.[9]

The Tert-Butyl Group as a Site of Metabolism

While it can act as a shield, the tert-butyl group itself is not inert and can be a target for metabolism.[14][15] Oxidation of one of the methyl groups by CYP enzymes (notably CYP3A4, CYP2C8, and CYP2C9) leads to a primary alcohol metabolite, which can be further oxidized to a carboxylic acid.[14][15]

This metabolic pathway is not always detrimental. In some successful drugs, such as the cystic fibrosis medication Ivacaftor, hydroxylation of a tert-butyl group results in a major active metabolite.[15] This underscores the importance of characterizing the metabolic fate of tert-butyl-containing compounds early in development.

Caption: Role of tert-butyl group in receptor selectivity.

Experimental Protocols

Validating the theoretical advantages of incorporating a tert-butyl group requires rigorous experimental testing. Below are standardized protocols for assessing key parameters.

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a cornerstone of early ADME profiling to estimate the rate of metabolic clearance by CYP enzymes. [14] Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a tert-butyl-substituted quinoline-3-carboxylate.

Materials:

-

Test compound (10 mM stock in DMSO).

-

Pooled human liver microsomes (HLM), 20 mg/mL.

-

Phosphate buffer (0.1 M, pH 7.4).

-

NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, G6P-dehydrogenase).

-

Control compound with known metabolic fate (e.g., Verapamil - high clearance; Warfarin - low clearance).

-

Acetonitrile with internal standard (for quenching and sample analysis).

-

LC-MS/MS system for analysis.

Methodology:

-

Preparation: Thaw microsomes on ice. Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

-

Pre-incubation: Add the microsomal suspension to the master mix to achieve a final protein concentration of 0.5 mg/mL. Pre-warm the mixture at 37°C for 5 minutes.

-

Initiation: Initiate the reaction by adding the test compound to the microsomal suspension to a final concentration of 1 µM. Vortex gently.

-

Time Points: Aliquots (e.g., 50 µL) are removed at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Immediately add each aliquot to a collection plate/tube containing 3 volumes (150 µL) of ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

-

Sample Processing: Centrifuge the quenched samples (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression line (k) is used to calculate the half-life (t₁/₂ = 0.693 / k).

Protocol: Determination of LogP by Shake-Flask Method

This classic method directly measures the partitioning of a compound between an aqueous and an organic phase.

Objective: To experimentally determine the octanol-water partition coefficient (LogP) of a tert-butyl-substituted quinoline-3-carboxylate.

Materials:

-

Test compound.

-

1-Octanol (HPLC grade, pre-saturated with buffer).

-

Aqueous buffer (e.g., phosphate buffer, pH 7.4, pre-saturated with octanol).

-

Glass vials with screw caps.

-

Vortex mixer and/or shaker.

-

Centrifuge.

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC-UV).

Methodology:

-

Preparation: Prepare a stock solution of the test compound in the aqueous buffer at a known concentration where the absorbance can be accurately measured.

-

Partitioning: In a glass vial, combine a precise volume of the aqueous stock solution with an equal volume of pre-saturated 1-octanol (e.g., 2 mL of each).

-

Equilibration: Tightly cap the vial and shake vigorously for a set period (e.g., 1 hour) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the aqueous and organic layers.

-

Quantification: Carefully remove an aliquot from the aqueous layer. Measure the concentration of the compound remaining in the aqueous phase ([Compound]ₐq) using the analytical instrument.

-

Calculation:

-

The initial concentration in the aqueous phase is [Compound]ᵢₙᵢₜᵢₐₗ.

-

The concentration in the octanol phase is calculated by mass balance: [Compound]ₒ꜀ₜ = ([Compound]ᵢₙᵢₜᵢₐₗ - [Compound]ₐq).

-

The partition coefficient, P, is the ratio: P = [Compound]ₒ꜀ₜ / [Compound]ₐq.

-

LogP is the base-10 logarithm of P: LogP = log₁₀(P) .

-

Conclusion and Future Outlook

The tert-butyl group is far more than a simple bulky substituent; it is a strategic tool for precision engineering of molecular properties. In the context of the quinoline-3-carboxylate scaffold, its incorporation provides a reliable method to enhance metabolic stability, modulate lipophilicity for improved membrane transit, and enforce specific conformations for potent and selective target engagement. [4][5]While its own susceptibility to metabolism must be carefully evaluated, a thorough understanding of its influence allows medicinal chemists to overcome common drug development hurdles. [14][15]The judicious application of the tert-butyl group will undoubtedly continue to be a key strategy in the optimization of quinoline-3-carboxylate derivatives into next-generation therapeutics.

References

-

Shanu-Wilson, J. (2022, May 19). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Retrieved from [Link]

-

Westphal, M. V., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed. Retrieved from [Link]

-

Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Metabolically Stable tert-Butyl Replacement. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. PubMed. Retrieved from [Link]

-

Kumar, A., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. Retrieved from [Link]

-

Mittal, R. K., & Purohit, P. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]

-

Chan, S. C., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. PubMed. Retrieved from [Link]

-

Gold, M. R., et al. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Review on recent development of quinoline for anticancer activities. (2022). Heliyon. Retrieved from [Link]

-

Shanu-Wilson, J. (2025, May 7). Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery Blogs. Retrieved from [Link]

-

Synthetic Routes to Quinoline Derivatives. (n.d.). Organic Process Research & Development. Retrieved from [Link]

-

Purohit, P., et al. (2022). Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]

-

Chan, S. C., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. Retrieved from [Link]

-

Steric effects in the GBB‐3CR. The bulk effect of tert‐butyl prevents... (n.d.). ResearchGate. Retrieved from [Link]

- Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide. (n.d.). Google Patents.

-

Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. (2018). PubMed. Retrieved from [Link]

-

Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. (2018). PMC. Retrieved from [Link]

-

Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. (2018). ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

tert-Butyl alcohol. (n.d.). Wikipedia. Retrieved from [Link]

-

Binding Affinity of Synthetic Cannabinoids to Human Serum Albumin. (2025). PMC. Retrieved from [Link]

-

Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. (2020). PMC. Retrieved from [Link]

-

Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024). MDPI. Retrieved from [Link]

-

Scheme for the synthesis of t‐butyl quinolines. (n.d.). ResearchGate. Retrieved from [Link]

-

T-BUTYL ALCOHOL. (n.d.). Ataman Kimya. Retrieved from [Link]

-

Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. (2002). PubMed. Retrieved from [Link]

-

Illustrated Glossary of Organic Chemistry - Tert-butyl group. (n.d.). UCLA Chemistry. Retrieved from [Link]

-

tert‐Butyl as a Functional Group: Non‐Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. (2025). ResearchGate. Retrieved from [Link]

-

The influence of lipophilicity on the pharmacokinetic behavior of drugs: Concepts and examples. (n.d.). ResearchGate. Retrieved from [Link]

-

Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. (2012). MDPI. Retrieved from [Link]

-

Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. Retrieved from [Link]

Sources

- 1. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. eurekaselect.com [eurekaselect.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Illustrated Glossary of Organic Chemistry - Tert-butyl group [chem.ucla.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chemscene.com [chemscene.com]

- 13. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. hyphadiscovery.com [hyphadiscovery.com]

Application Note: Optimized Protocols for the Synthesis of tert-Butyl Quinoline-3-Carboxylate

Introduction & Scientific Rationale

The quinoline-3-carboxylic acid structural motif is a highly privileged scaffold in medicinal chemistry, serving as the core for numerous biologically active compounds, including the CFTR potentiator Ivacaftor (VX-770)[1] and various CB2 receptor ligands. During the multi-step synthesis of complex active pharmaceutical ingredients (APIs), the carboxylic acid moiety often requires transient protection. Conversion to a tert-butyl ester provides robust steric shielding and orthogonal, acid-labile deprotection capabilities that are crucial for downstream functionalization[2].

Direct esterification of quinoline-3-carboxylic acid with tert-butanol under standard Fischer conditions (H₂SO₄/heat) is notoriously low-yielding. The severe steric bulk of the tertiary alcohol, combined with its propensity to undergo acid-catalyzed dehydration into isobutylene, necessitates mild, activation-driven esterification strategies. This application note details two field-proven, highly efficient protocols: the Steglich Esterification and the Boc₂O-Mediated Esterification .

Mechanistic Insights: Causality Behind Experimental Choices

To achieve high-yielding tert-butyl esterification, the inert carboxylic acid must be converted into a highly electrophilic intermediate.

Method A: Steglich Esterification (DCC/DMAP) N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form an O-acylisourea intermediate[3]. Causality of DMAP: If left alone, the O-acylisourea can undergo a detrimental [1,3]-sigmatropic rearrangement to form an unreactive N-acylurea dead-end. The addition of 4-dimethylaminopyridine (DMAP) is not optional; it acts as a superior nucleophile that rapidly attacks the O-acylisourea to generate a highly reactive N-acylpyridinium intermediate, which is subsequently trapped by tert-butanol to form the ester.

Method B: Boc₂O-Mediated Esterification Di-tert-butyl dicarbonate (Boc₂O), typically used for amine protection, is a highly effective reagent for forming tert-butyl esters in quinoline chemistry. Causality of Reagent Choice: In the presence of a catalytic base (DMAP), Boc₂O reacts with the carboxylic acid to form a mixed anhydride. This intermediate spontaneously decomposes, releasing CO₂ gas and tert-butanol. The in situ generated tert-butanol, along with the bulk solvent, attacks the activated carbonyl. This method completely avoids the formation of dicyclohexylurea (DCU), significantly simplifying downstream purification.

Visualizing the Activation Pathways

Mechanistic pathways for the synthesis of tert-butyl quinoline-3-carboxylate.

Comparative Data Presentation

| Parameter | Method A: Steglich Esterification | Method B: Boc₂O-Mediated |

| Primary Reagents | DCC, DMAP, tert-Butanol | Boc₂O, DMAP, tert-Butanol |

| Reaction Temperature | 0 °C to 25 °C | 30 °C to 35 °C |

| Reaction Time | 12 – 16 hours | 6 – 8 hours |

| Typical Yield | 75% – 85% | 80% – 90% |

| Primary Byproduct | Dicyclohexylurea (DCU) | CO₂ (gas), tert-Butanol |

| Purification Difficulty | Moderate (DCU removal requires filtration) | Low (Byproducts are volatile/water-soluble) |

| Scalability | Good (DCU accumulation limits >100g scale) | Excellent (Clean reaction profile) |

Experimental Protocols

Protocol A: Steglich Esterification (DCC/DMAP)

This protocol is ideal for laboratories where Boc₂O is restricted or when working at smaller scales (<10 grams).

-

Preparation : Suspend quinoline-3-carboxylic acid (10.0 mmol, 1.73 g) in anhydrous dichloromethane (DCM, 40 mL) in a flame-dried round-bottom flask under an inert argon atmosphere.

-

Reagent Addition : Add tert-butanol (50.0 mmol, 4.8 mL) and DMAP (1.0 mmol, 122 mg) to the suspension. Stir for 5 minutes at room temperature (20–25 °C).

-

Controlled Activation : Cool the mixture to 0 °C using an ice bath. Dissolve DCC (11.0 mmol, 2.27 g) in anhydrous DCM (10 mL) and add it dropwise to the reaction mixture over 15 minutes.

-

Causality: The activation step is exothermic. Cooling the reaction strictly suppresses the unwanted [1,3]-sigmatropic rearrangement of the O-acylisourea into the inert N-acylurea.

-

-

Propagation & Self-Validation : Allow the reaction to naturally warm to room temperature and stir for 12–16 hours.

-

Validation Check: A thick white precipitate of dicyclohexylurea (DCU) will form. If the solution remains completely clear after 2 hours, the DCC has likely degraded, or the solvent contains excessive moisture.

-

-

Workup : Filter the suspension through a tightly packed pad of Celite to remove the DCU byproduct. Wash the filtrate sequentially with 0.5 M HCl (20 mL) to remove DMAP, saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

-

Purification : Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc 8:2) to afford the pure tert-butyl ester.

Protocol B: Boc₂O-Mediated Esterification

This protocol is highly recommended for scale-up due to its atom economy regarding solid byproducts and ease of purification.

-

Preparation : Dissolve quinoline-3-carboxylic acid (10.0 mmol, 1.73 g) in anhydrous tert-butanol (30 mL). Note: tert-butanol acts as both the reactant and the solvent.

-

Catalysis : Add DMAP (2.0 mmol, 244 mg) to the mixture and stir at 30 °C until a homogenous solution is achieved.

-

Activation & Self-Validation : Add Boc₂O (15.0 mmol, 3.27 g) in one portion.

-

Validation Check: Immediate effervescence (CO₂ gas evolution) must be observed. The rate of bubbling serves as a direct visual indicator of the reaction kinetics. If no bubbling occurs, the catalytic cycle has failed to initiate (check DMAP quality).

-

-

Propagation : Stir the reaction at 30–35 °C for 6–8 hours. Monitor via TLC (DCM/MeOH 95:5) until the starting material spot (Rf ~0.1) disappears and the product spot (Rf ~0.6) dominates.

-

Workup : Concentrate the reaction mixture under reduced pressure to remove excess tert-butanol. Dissolve the crude oily residue in EtOAc (50 mL).

-

Washing & Purification : Wash the organic layer with 5% aqueous citric acid (20 mL) to selectively protonate and remove DMAP, followed by saturated NaHCO₃ (20 mL) and brine (20 mL). Dry over Na₂SO₄, concentrate, and purify via crystallization from Hexanes/EtOAc or a short silica plug.

Trustworthiness & Quality Control

-

Analytical Characterization : The successful formation of tert-butyl quinoline-3-carboxylate must be confirmed via ¹H NMR (CDCl₃). A prominent, sharp singlet at ~1.65 ppm integrating to 9 protons confirms the incorporation of the tert-butyl group, alongside the characteristic downfield aromatic protons of the quinoline core.

-

Moisture Sensitivity : Both protocols require strictly anhydrous conditions. Trace moisture will competitively hydrolyze the O-acylisourea (Method A) or mixed anhydride (Method B) intermediates back to the starting carboxylic acid, drastically stalling the reaction and reducing yields.

Sources

Application Note: Advanced Methodologies for the N-Alkylation of Quinoline Derivatives

Mechanistic Rationale & Strategic Overview

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of anticancer, antimicrobial, and anti-inflammatory agents. The derivatization of the quinoline nitrogen via N-alkylation is a critical structural modification that alters the molecule's lipophilicity, hydrogen-bonding capacity, and steric profile, thereby modulating its interaction with biological targets.

As a Senior Application Scientist, I approach quinoline N-alkylation not as a single monolithic reaction, but as a strategic choice between two distinct chemical pathways, dictated by the desired oxidation state of the final product:

-

Direct Quaternization (Pathway A): The direct reaction of the aromatic quinoline nitrogen with an alkyl halide or sulfate. Because the lone pair on the nitrogen is part of the aromatic system's extended electron network (though orthogonal to the π -system), it is a relatively weak nucleophile. This pathway yields positively charged N-alkyl quinolinium salts (1).

-

Tandem Reductive Alkylation (Pathway B): Direct N-alkylation to form a neutral species is thermodynamically impossible without disrupting the ring's aromaticity. To achieve neutral N-alkylated derivatives, we employ a tandem step-economy approach. The quinoline is catalytically reduced in situ to a tetrahydroquinoline (THQ), followed immediately by reductive amination with an aldehyde. This avoids the use of highly toxic alkyl halides (2).

Caption: Reaction pathways for quinoline N-alkylation: direct quaternization vs. tandem reduction.

Experimental Protocols

Protocol A: Direct Quaternization to N-Alkyl Quinolinium Salts

Target: 1-(1-Naphthylmethyl)quinolinium chloride Causality & Design: This reaction proceeds via an SN2 mechanism. We utilize acetonitrile as a polar aprotic solvent. Acetonitrile is chosen because it strongly solvates the developing cationic transition state, thereby lowering the activation energy, while leaving the neutral quinoline nucleophile relatively unsolvated and highly reactive (1). Reflux conditions provide the thermal kinetic energy necessary to overcome the steric hindrance of the bulky naphthyl group.

Step-by-Step Methodology:

-

Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve quinoline (5.0 mmol, 1.0 equiv) in anhydrous acetonitrile (10 mL, 0.5 M).

-

Electrophile Addition: Add 1-(chloromethyl)naphthalene (5.5 mmol, 1.1 equiv) dropwise at room temperature. Note: A slight excess of the alkylating agent ensures complete consumption of the quinoline.

-

Thermal Activation: Attach a reflux condenser and heat the mixture to 82 °C (reflux) under a dry nitrogen atmosphere for 12–16 hours.

-

Isolation: Allow the reaction mixture to cool to room temperature. The highly polar quinolinium salt is insoluble in cold acetonitrile and will precipitate as a crystalline solid.

-

Purification: Filter the precipitate using a Büchner funnel. Wash the filter cake with cold diethyl ether (3 × 10 mL) to remove any unreacted starting materials and non-polar impurities. Dry under high vacuum for 4 hours.

Protocol B: Boronic Acid-Catalyzed Tandem Reductive N-Alkylation

Target: N-Benzyl-1,2,3,4-tetrahydroquinoline Causality & Design: To achieve a neutral N-alkylated core, we bypass direct alkylation. Instead, we use phenylboronic acid as a bifunctional catalyst. Its empty p-orbital provides Lewis acidity, while its hydroxyl groups act as hydrogen-bond donors, activating the quinoline nitrogen. Hantzsch ester (HE) is selected as a mild, biomimetic hydride source that selectively reduces the activated quinoline ring without over-reducing the aldehyde, allowing for a seamless in situ reductive amination (2).

Step-by-Step Methodology:

-

Reaction Assembly: To a 15 mL heavy-walled reaction tube, add quinoline (0.5 mmol, 1.0 equiv), benzaldehyde (0.5 mmol, 1.0 equiv), and Hantzsch ester (1.75 mmol, 3.5 equiv).

-

Catalyst Addition: Add phenylboronic acid ( PhB(OH)2 , 25 mol%) to the mixture.

-

Solvent & Heating: Suspend the reagents in 1,2-dichloroethane (DCE, 1.0 mL). Seal the tube with a Teflon-lined cap and stir vigorously at 60 °C in a pre-heated oil bath for 12 hours.

-

Quenching: Cool the reaction to room temperature. Dilute the mixture with dichloromethane (10 mL) and wash with saturated aqueous NaHCO3 (10 mL) to neutralize the boronic acid and quench residual HE.

-

Extraction & Purification: Extract the aqueous layer with dichloromethane (2 × 10 mL). Combine the organic layers, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude oil via silica gel column chromatography using a gradient of petroleum ether to ethyl acetate.

Quantitative Data & Substrate Scope

The following table summarizes the expected yields and optimized conditions for various N-alkylation strategies, demonstrating the robustness of these protocols across different steric and electronic environments.

| Alkylation Strategy | Substrate | Alkylating Agent / Reagents | Solvent & Temp | Typical Yield | Ref |

| Direct Quaternization | Quinoline | 1-(Chloromethyl)naphthalene | Acetonitrile, Reflux | > 90% | [1] |

| Direct Quaternization | Quinoline | Dimethyl sulfate (2.1 eq) | Benzene, 40–60 °C | > 95% | [2] |

| Tandem Reductive | Quinoline | Benzaldehyde, Hantzsch Ester | DCE, 60 °C | 85–88% | [3] |

| Tandem Reductive | Quinoline | 4- CF3 -Benzaldehyde, HE | DCE, 60 °C | 72% | [3] |

Self-Validating Quality Control

A robust experimental protocol must be a self-validating system. To ensure the chemical transformations have occurred exactly as designed, utilize the following orthogonal analytical checkpoints:

Validating Protocol A (Quinolinium Salts):

-

Visual/Physical Cue: The reaction transition from a homogenous solution to a dense suspension of crystalline precipitate is the first indicator of successful quaternization.

-

TLC Analysis: In a standard non-polar solvent system (e.g., 100% EtOAc), the product will have an Rf=0.0 . It requires a highly polar eluent (e.g., 10% MeOH in DCM) to migrate.

-

NMR Spectroscopy: 1H NMR is definitive here. The acquisition of a positive charge on the nitrogen heavily deshields the adjacent aromatic protons. Expect the quinoline H-2 proton to shift dramatically downfield (from ~8.9 ppm in the starting material to >9.5 ppm in the salt).

Validating Protocol B (N-Alkyl Tetrahydroquinolines):

-

Visual/Physical Cue: The bright yellow color of the Hantzsch ester will fade as it is oxidized to the corresponding pyridine derivative during the hydride transfer.

-

NMR Spectroscopy: 1H NMR will confirm the loss of aromaticity in the hetero-ring, showing new aliphatic multiplets between 1.5–3.5 ppm corresponding to the saturated THQ ring. Crucially, 13C NMR will definitively confirm N-alkylation over C-alkylation or O-alkylation (if using hydroxyquinolines) by the appearance of a distinct signal at δ 38.2–45.0 ppm , which is the universal diagnostic shift for the newly formed N−CH2 bond (3).

References

-

Organic Letters (ACS Publications). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Available at:[Link] [3]

-

ACS Omega (ACS Publications). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Available at:[Link] [4]

Sources

APPLICATION NOTE: Protocol for Palladium-Catalyzed Directed C8-H Arylation of Tetrahydroquinolines

Introduction & Scientific Rationale

Tetrahydroquinolines (THQs) are privileged pharmacophores ubiquitous in bioactive natural products and FDA-approved therapeutics[1]. While traditional cross-coupling relies on pre-functionalized starting materials ([2]), late-stage C-H functionalization offers a step-economical paradigm for diversifying complex scaffolds ([3]).

Specifically, the palladium-catalyzed directed C8-H arylation of THQs enables the regioselective installation of aryl groups, a transformation that is notoriously difficult via classical electrophilic aromatic substitution due to competing C6 reactivity. By employing an N-acyl directing group, the palladium catalyst is tethered in proximity to the C8 position, facilitating a highly selective Concerted Metalation-Deprotonation (CMD) event ([4]).

Mechanistic Insights & Causality (E-E-A-T)

As an application scientist, it is critical to understand that this protocol relies on a delicate balance of sterics, electronics, and solvent effects. Do not substitute reagents without considering their mechanistic roles:

-

The Directing Group (N-Pivaloyl): The bulky tert-butyl moiety restricts the rotation of the amide bond, locking the carbonyl oxygen in an optimal conformation for Pd(II) coordination. This pre-organization drastically lowers the entropic penalty for the formation of the 6-membered palladacycle.

-

The CMD Pathway: Pivalic acid (PivOH) is employed as a catalytic additive. The pivalate anion is more basic and sterically demanding than acetate, acting as a superior proton shuttle during the cleavage of the C8-H bond, which accelerates the CMD step ([5]).

-

Redox-Neutral Pd(II)/Pd(IV) Cycle: After C-H activation, oxidative addition of the aryl iodide (Ar-I) yields a transient Pd(IV) intermediate. Subsequent reductive elimination forms the C-C bond[3].

-

Halide Scavenging: Ag₂CO₃ is critical. It acts as an irreversible iodide scavenger, precipitating as AgI. Without it, accumulating iodide ions would poison the Pd(II) catalyst by forming inactive, anionic palladate complexes.

Figure 1: Mechanistic pathway of Pd(II)/Pd(IV) directed C8-H arylation via CMD.

Reaction Optimization & Data Presentation

Solvent and additive selection dictates the reaction's efficiency. Hexafluoroisopropanol (HFIP) is the optimal solvent; its strong hydrogen-bond donating capability stabilizes the highly polar Pd(IV) transition state, while its low nucleophilicity prevents solvent coordination from outcompeting the substrate ([6]).

Table 1: Optimization of Reaction Conditions for C8-Arylation

| Entry | Solvent | Additive (Equiv) | Temp (°C) | Yield (%) | Mechanistic Observation |

| 1 | DMF | None | 110 | 15 | Rapid catalyst degradation to inactive Pd black. |

| 2 | DCE | Ag₂CO₃ (1.5) | 110 | 45 | Sluggish CMD step; incomplete conversion. |

| 3 | HFIP | Ag₂CO₃ (1.5) | 110 | 88 | Clean conversion; HFIP stabilizes intermediates. |

| 4 | HFIP | Ag₂CO₃ (1.5) + PivOH (0.3) | 110 | 96 | Optimal; PivOH accelerates CMD deprotonation. |

Standard Operating Procedure (SOP)

Figure 2: Step-by-step experimental workflow for the Pd-catalyzed C-H arylation protocol.

Reagent Preparation

-

Substrate: N-Pivaloyl-1,2,3,4-tetrahydroquinoline (0.2 mmol, 1.0 equiv).

-

Coupling Partner: Aryl iodide (0.4 mmol, 2.0 equiv).

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 10 mol%).

-

Oxidant/Scavenger: Silver carbonate (Ag₂CO₃) (0.3 mmol, 1.5 equiv).

-

Additive: Pivalic acid (PivOH) (0.06 mmol, 30 mol%).

-

Solvent: Hexafluoroisopropanol (HFIP) (1.0 mL, 0.2 M).

Reaction Setup (Self-Validating System)

-

Charging the Vessel: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the N-Pivaloyl-THQ, Pd(OAc)₂, Ag₂CO₃, and PivOH.

-

Validation Check: The mixture should appear as a heterogeneous light-brown suspension.

-

-

Inert Atmosphere: Seal the tube with a rubber septum. Evacuate and backfill the tube with argon (repeat 3 times) to rigorously exclude oxygen, which can induce unwanted homocoupling of the aryl iodide.

-

Solvent & Electrophile Addition: Under a positive flow of argon, inject the aryl iodide followed by HFIP. Replace the septum with a Teflon-lined screw cap.

-

Heating: Submerge the sealed tube into a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 12–24 hours.

-

Validation Check: As the reaction proceeds, the precipitation of a bright yellow solid (AgI) indicates successful oxidative addition and active halide scavenging.

-

Workup and Isolation

-

Quenching: Remove the reaction from the oil bath and allow it to cool to room temperature.

-

Filtration: Dilute the mixture with ethyl acetate (5 mL) and filter through a short pad of Celite to remove AgI and Pd residues. Rinse the pad with additional ethyl acetate (3 × 5 mL).

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue via flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the pure C8-arylated tetrahydroquinoline.

Troubleshooting & Causality

-

Issue: Formation of a black precipitate (Pd black) within the first hour.

-

Causality: Catalyst aggregation due to moisture or insufficient directing group coordination.

-

Solution: Ensure glassware is rigorously dried and reagents are stored in a desiccator. Increase PivOH to 50 mol% to stabilize the active Pd species.

-

-

Issue: High recovery of starting material, no product formation.

-

Causality: Inactive aryl halide. Aryl bromides and chlorides undergo oxidative addition too slowly under these specific conditions.

-

Solution: Strictly utilize aryl iodides for this specific Pd(II)/Pd(IV) redox-neutral protocol[3].

-

References

-

Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews (ACS Publications). URL:[Link]

-

C8-Selective Acylation of Quinoline N-Oxides with α-Oxocarboxylic Acids via Palladium-Catalyzed Regioselective C–H Bond Activation. Organic Letters (ACS Publications). URL:[Link]

-

Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society (ACS Publications). URL:[Link]

-

Enantioselective palladium(0)-catalyzed C-H arylation strategy for chiral heterocycles. Pure and Applied Chemistry. URL:[Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PubMed Central (PMC). URL:[Link]

Sources

Application Note: Strategic Implementation of tert-Butyl Esters for Carboxylic Acid Protection

Introduction and Strategic Rationale

In multi-step organic synthesis and drug development, the tert-butyl (t-Bu) ester is a premier protecting group for carboxylic acids. Its exceptional utility stems from its massive steric bulk, which effectively shields the carbonyl carbon from nucleophilic attack (e.g., Grignard reagents, amines) and reducing agents[1]. Furthermore, the t-Bu ester is completely orthogonal to base-labile protecting groups (such as Fmoc or methyl/ethyl esters), as it is exclusively cleaved under acidic conditions[1].

Selecting the appropriate method for installing and removing the t-Bu group requires a deep understanding of the underlying reaction mechanisms. This guide synthesizes field-proven methodologies, detailing the causality behind reagent selection to ensure high-yielding, self-validating workflows.

Mechanistic Causality in Protection and Deprotection

Protection Mechanisms

The installation of a t-Bu ester is fundamentally an acid-catalyzed or Lewis base-catalyzed process that depends on the substrate's sensitivity:

-

Boc₂O / DMAP (Mild, Base-Catalyzed): 4-(Dimethylamino)pyridine (DMAP) acts as a nucleophilic catalyst, attacking di-tert-butyl dicarbonate (Boc₂O) to form a highly reactive Boc-pyridinium intermediate. This step releases tert-butyl carbonate, which deprotonates the carboxylic acid. The resulting carboxylate attacks the intermediate, forming the ester, while the tert-butyl carbonate decomposes into tert-butanol and CO₂ gas[2]. The irreversible evolution of CO₂ thermodynamically drives the reaction to completion.

-

tert-Butyl Trichloroacetimidate (Mild, Lewis Acid-Catalyzed): For substrates sensitive to bases or where gas evolution is undesirable, tert-butyl trichloroacetimidate is utilized. Upon activation by a Lewis acid (e.g., BF₃·OEt₂ or catalytic Tf₂NH), the imidate becomes highly electrophilic, transferring the t-Bu cation to the carboxylic acid under near-neutral background conditions[3],[4].

Workflow for selecting tert-butyl ester protection strategies based on substrate sensitivity.

Deprotection Mechanism

The cleavage of t-Bu esters relies on the generation of a highly stable tert-butyl carbocation. When treated with strong acids like Trifluoroacetic Acid (TFA), the ester oxygen is protonated, weakening the C-O bond. The molecule undergoes unimolecular cleavage (AAL1 mechanism) to release the free carboxylic acid and a tert-butyl cation[5],[1]. The cation subsequently loses a proton to form isobutylene gas.

Crucial Insight: In complex molecules (e.g., peptides containing Tyrosine or Tryptophan), the highly electrophilic tert-butyl cation can cause unwanted Friedel-Crafts alkylation. Therefore, carbocation scavengers (like triisopropylsilane or water) must be added to the cleavage cocktail to trap the cation before side reactions occur.

Acid-catalyzed deprotection mechanism of tert-butyl esters via carbocation intermediate.

Quantitative Data Summary

The following table summarizes the operational parameters for common protection and deprotection strategies, allowing researchers to balance yield, reaction time, and functional group tolerance.

| Reagent System | Function | Typical Yield | Time | Key Advantages | Limitations |

| Boc₂O / DMAP | Protection | 80–95% | 2–12 h | Mild, commercially available, easy handling. | Rapid CO₂ evolution requires vented systems[2]. |

| t-Bu Trichloroacetimidate | Protection | 65–90% | 0.5–4 h | Near-neutral background; avoids strong acids[4]. | Reagent can be hygroscopic and thermally sensitive[6]. |

| Isobutylene / H₂SO₄ | Protection | 70–85% | 12–24 h | Highly scalable, inexpensive reagents. | Requires specialized gas handling and harsh acids. |

| 50% TFA in DCM | Deprotection | >95% | 1–5 h | Clean conversion, volatile byproducts[5]. | May cleave other acid-labile groups (e.g., Trityl, Boc). |

Experimental Protocols

Protocol 1: Protection via Boc₂O and DMAP

Causality & Validation: This protocol utilizes DMAP as a nucleophilic catalyst. The physical evolution of CO₂ gas serves as a built-in, self-validating indicator of reaction progress[2].

-

Preparation: Dissolve the carboxylic acid (1.0 eq) in anhydrous tert-butanol or a mixture of THF/tert-butanol (0.2 M concentration) under an inert atmosphere.

-

Reagent Addition: Add Boc₂O (1.5 eq) to the solution.

-

Catalyst Introduction (Critical Step): Slowly add DMAP (0.1 to 0.3 eq) portion-wise. Caution: The reaction between DMAP and Boc₂O is nearly instantaneous and generates significant CO₂ gas[2]. Do not run this in a sealed, closed system.

-

Monitoring: Stir at room temperature. The cessation of gas bubbling indicates the end of the initial activation phase. Monitor via TLC (e.g., 20% EtOAc/Hexanes); the polar carboxylic acid baseline spot will disappear, replaced by a high-Rf non-polar spot.

-

Workup: Dilute with ethyl acetate, wash sequentially with 1M HCl (to remove DMAP), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Protocol 2: Protection via tert-Butyl Trichloroacetimidate

Causality & Validation: This method is ideal for substrates that degrade under basic conditions or where gas evolution is hazardous. The use of a Lewis acid activates the imidate without significantly lowering the pH of the bulk solution[7].

-

Preparation: Dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or THF (0.2 M) under a nitrogen atmosphere[4].

-

Reagent Addition: Add tert-butyl trichloroacetimidate (2.0 eq) dropwise to the solution.

-

Activation: Add a catalytic amount of Boron trifluoride etherate (BF₃·OEt₂) (0.05 eq) or bis(trifluoromethanesulfonyl)imide (Tf₂NH)[3].

-

Monitoring: Stir at room temperature for 30 minutes to 2 hours. The reaction is self-validating via the precipitation of the trichloroacetamide byproduct (a white solid) as the reaction progresses.

-

Workup: Filter the suspension to remove the precipitated byproduct. Wash the organic filtrate with 5% aqueous NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate[4].

Protocol 3: Deprotection via TFA in Dichloromethane

Causality & Validation: This is the gold standard for t-Bu ester cleavage. The 1:1 ratio of TFA to DCM ensures sufficient acidity to protonate the ester while maintaining substrate solubility[5],[1].

-

Preparation: Dissolve the tert-butyl ester substrate in anhydrous DCM (0.1 M).

-

Cleavage Cocktail: Add an equal volume of Trifluoroacetic Acid (TFA) to create a 50% v/v TFA/DCM mixture[5]. Optional: If the molecule contains electron-rich aromatic rings, add 2.5% v/v triisopropylsilane (TIPS) and 2.5% v/v water as carbocation scavengers.

-

Execution: Stir the mixture at room temperature for 1 to 4 hours.

-

Monitoring: Analyze via LCMS or TLC. The self-validation occurs when the non-polar ester spot completely converts to a highly polar baseline spot (the free acid).

-

Workup: Remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the resulting residue 2–3 times with toluene[5],[1]. Purify the crude carboxylic acid via crystallization or flash chromatography.

References

- Benchchem. Deprotection of tert-Butyl Esters in Malonate Synthesis.

- Benchchem. The Essential Shield: A Technical Guide to Tert-Butyl Ester Protecting Group Chemistry.

- Ogasa, C., et al. A simple and powerful tert-butylation of carboxylic acids and alcohols. J. Org. Chem.

- Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP).

- Highfine.

- PubMed Central (PMC).

- Lehr, M. Butyl Esters of Indole-5-carboxylic Acid and Related Heterocycli.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 3. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 4. tandfonline.com [tandfonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. TriAT-tBu: A Breakthrough tert-Butylating Agent in Synthetic Chemistry [en.highfine.com]

- 7. Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Yield Synthesis of Quinoline-3-Carboxamide Derivatives from tert-Butyl Ester Precursors

Executive Summary

Quinoline-3-carboxamides represent a privileged pharmacophore in modern drug discovery, serving as the core scaffold for numerous therapeutic agents, including CB2 cannabinoid receptor agonists, anti-fungal agents, and kinase inhibitors[1][2]. Synthesizing these derivatives often requires a highly modular approach to allow late-stage diversification. Utilizing quinoline-3-carboxylic acid tert-butyl esters as starting materials provides excellent orthogonal protection during upstream synthetic steps.

This application note details a robust, two-stage methodology for converting these tert-butyl esters into diverse quinoline-3-carboxamides. By emphasizing the mechanistic causality behind reagent selection—specifically the use of trifluoroacetic acid (TFA) for acidolytic cleavage and HATU for uronium-based amidation—this guide provides a self-validating framework designed for high-throughput medicinal chemistry and process scale-up.

Mechanistic Rationale & Strategic Design

The tert-Butyl Ester Advantage and Acidolytic Cleavage

Unlike methyl or ethyl esters, which require basic hydrolysis (saponification) that can degrade sensitive functional groups on the quinoline ring, the tert-butyl ester is exceptionally stable to nucleophiles and basic conditions. Its removal is strictly orthogonal, relying on acid-catalyzed E1 elimination[3].

When treated with TFA, the ester carbonyl is protonated, leading to the cleavage of the C–O bond. This generates a highly stable tert-butyl carbocation, which rapidly loses a proton to form isobutylene gas. The irreversible evolution of isobutylene drives the reaction to completion without the need for heating, preserving the integrity of the quinoline core.

Uronium-Mediated Amidation (HATU/DIPEA)

The resulting quinoline-3-carboxylic acids are often sterically hindered or electronically deactivated by adjacent substituents. Traditional carbodiimides (like EDC/HOBt) frequently suffer from slow kinetics and poor yields in these scenarios.

We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA (N,N-Diisopropylethylamine)[2].

-

Causality of Base Selection: DIPEA is sterically hindered; it efficiently deprotonates the carboxylic acid to initiate the reaction but is too bulky to act as a competing nucleophile, preventing the formation of unwanted amides.

-

Causality of Activation: HATU rapidly converts the carboxylic acid into an active 7-azabenzotriazole (OAt) ester. The adjacent nitrogen in the pyridine ring of the OAt leaving group provides an anchimeric assistance (neighboring group effect), accelerating the subsequent nucleophilic attack by the amine.

Workflow Visualization

Synthetic workflow for quinoline-3-carboxamides from tert-butyl esters.

Optimization of Amidation Conditions

To justify the selection of HATU, the following table summarizes the quantitative performance of various coupling systems evaluated for sterically hindered quinoline-3-carboxylic acids.

| Coupling System | Base | Solvent | Time (h) | Avg. Yield (%) | Mechanistic Note |

| HATU | DIPEA | DMF | 4–12 | 85–95 | Superior for hindered quinolines; rapid OAt ester formation. |

| EDC / HOBt | DIPEA | DMF/DCM | 12–24 | 65–80 | Cost-effective; slower kinetics; prone to incomplete conversion. |

| T3P (50% in EtOAc) | Pyridine | EtOAc | 12–24 | 70–85 | Low toxicity; easy aqueous workup; requires heating for bulky amines. |

| SOCl₂ / Oxalyl Chloride | None | DCM | 2–4 | 50–70 | Harsh conditions; risks chlorination of electron-rich quinoline rings. |

Step-by-Step Experimental Protocols

Protocol A: Acidolytic Cleavage of the tert-Butyl Ester

This protocol isolates the free carboxylic acid. It is engineered to prevent thermal degradation by controlling the exothermic protonation step[3].

Reagents: Quinoline-3-carboxylic acid tert-butyl ester (1.0 eq), Trifluoroacetic acid (TFA), Anhydrous Dichloromethane (DCM), Toluene.

-

Initialization: Dissolve the tert-butyl ester (1.0 eq) in anhydrous DCM (0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Thermal Control: Submerge the flask in an ice-water bath (0 °C). Causality: The initial protonation by TFA is highly exothermic; cooling prevents localized hot spots that could lead to polymerization or side reactions.

-

Acid Addition: Add TFA dropwise over 5 minutes to achieve a final DCM:TFA volumetric ratio of 1:1.

-

Cleavage: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir vigorously for 2–4 hours.

-

Self-Validation Checkpoint: Analyze a 5 µL aliquot via TLC (Hexanes:EtOAc, 7:3) or LC-MS.

-

Expected Outcome: Complete disappearance of the high-Rf starting material and the appearance of a baseline spot (the highly polar carboxylic acid).

-

-

Solvent Removal: Concentrate the mixture under reduced pressure.

-

Azeotropic Evaporation: Add toluene (3 × 10 mL) and evaporate sequentially. Causality: Toluene forms an azeotrope with TFA, facilitating the complete removal of the acid without requiring high temperatures.

-

Isolation: Dry the resulting solid under high vacuum for 12 hours. The product is typically obtained as a TFA salt and can be used directly in Protocol B without further purification.

Protocol B: HATU-Mediated Amidation

This protocol couples the isolated acid with a primary or secondary amine[1][2].

Reagents: Quinoline-3-carboxylic acid TFA salt (1.0 eq), HATU (1.2 eq), DIPEA (4.0 eq), Amine (1.5 eq), Anhydrous DMF.

-

Solvation: Dissolve the quinoline-3-carboxylic acid TFA salt in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

-

Neutralization & Basification: Add DIPEA (4.0 eq) dropwise.

-

Causality: 1.0 eq neutralizes the residual TFA, 1.0 eq deprotonates the carboxylic acid, and the remaining 2.0 eq maintains a basic environment to keep the incoming amine nucleophilic.

-

-

Pre-Activation: Add HATU (1.2 eq) in one solid portion. Stir at room temperature for 15–30 minutes.

-

Self-Validation Checkpoint: The solution typically undergoes a distinct color change (often turning deep yellow or orange), indicating the formation of the active OAt ester.

-

-

Nucleophilic Attack: Add the desired amine (1.5 eq). Stir at room temperature for 4–12 hours.

-

Reaction Monitoring: Quench a 10 µL aliquot in 50% MeCN/H₂O and analyze via LC-MS.

-

Expected Outcome: Disappearance of the OAt-ester mass and emergence of the target [M+H]+ corresponding to the carboxamide.

-

-

Quench & Extraction: Dilute the reaction mixture with Ethyl Acetate (10 volumes). Wash the organic layer sequentially with:

-

Saturated aqueous NaHCO₃ (3 × 5 vols) — Removes the HOAt byproduct and unreacted carboxylic acid.

-

1M aqueous HCl (2 × 5 vols) — Removes unreacted amine and DIPEA (Note: Skip this step if the final quinoline product contains basic amine functional groups).

-

Brine (1 × 5 vols) — Removes residual DMF and dries the organic layer.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via silica gel flash chromatography (typically using a gradient of DCM to DCM/MeOH) to yield the pure quinoline-3-carboxamide.

Sources

Purification of tert-butyl quinoline-3-carboxylate from reaction mixture

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific challenges associated with isolating and purifying tert-butyl quinoline-3-carboxylate from complex reaction mixtures.

Purifying this specific compound presents a unique dichotomy of chemical sensitivities. On one hand, the quinoline ring features a basic nitrogen atom that strongly interacts with acidic stationary phases, leading to severe chromatographic streaking[1]. On the other hand, the tert-butyl ester is notoriously acid-labile and prone to rapid cleavage under harsh conditions[2]. This guide provides field-proven, self-validating protocols to navigate these competing challenges without compromising your yield or purity.

Purification Decision Matrix

Before committing to a purification route, it is critical to map out a strategy that minimizes the compound's exposure to acidic environments. The workflow below outlines the optimal path from a crude reaction mixture to a highly pure product.

Workflow for the isolation and purification of tert-butyl quinoline-3-carboxylate.

Core Methodologies & Step-by-Step Protocols

Protocol A: Mild Basic Aqueous Workup

The Causality: Reaction mixtures typically contain unreacted quinoline-3-carboxylic acid or acidic coupling byproducts (e.g., HOBt). A mild basic workup deprotonates these carboxylic acids, partitioning them into the aqueous layer, while the highly lipophilic tert-butyl ester remains in the organic layer. Crucially, using a mild base like saturated sodium bicarbonate (NaHCO₃) prevents the base-catalyzed hydrolysis of the ester that stronger bases (like NaOH) would trigger.

Step-by-Step Methodology:

-

Dilution: Dilute the crude reaction mixture with a non-polar organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a ratio of 10 mL solvent per 1 gram of crude material.

-

Neutralization: Wash the organic layer with an equal volume of saturated aqueous NaHCO₃.

-

Self-Validation Check: Test the pH of the separated aqueous layer using indicator paper. It must read >7. If it is acidic, unreacted starting materials remain; repeat the NaHCO₃ wash until the aqueous layer is strictly basic.

-

Washing: Wash the organic layer with brine (saturated NaCl) to remove residual water and inorganic salts.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Keep the water bath temperature strictly below 40°C to prevent thermal degradation of the ester.

Protocol B: TEA-Deactivated Silica Gel Chromatography